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Compound of Interest

Compound Name: Cdk7-IN-10

Cat. No.: B12415102 Get Quote

Disclaimer: Publicly available scientific literature and detailed experimental data for a

compound specifically named "Cdk7-IN-10" are scarce. The primary reference describes it as a

CDK7 inhibitor with an IC50 of less than 100 nM, identified in patent WO2021016388A1[1]. To

provide a comprehensive technical guide as requested, this document will focus on the well-

characterized, potent, and selective covalent CDK7 inhibitor, YKL-5-124, as a representative

molecule. The data and methodologies presented herein are based on published studies of

YKL-5-124 and serve as a robust model for understanding the biological activity of a selective

CDK7 inhibitor.

Core Concepts: The Dual Role of CDK7
Cyclin-dependent kinase 7 (CDK7) is a unique serine/threonine kinase that serves as a critical

link between cell cycle progression and gene transcription[2][3][4]. Its activity is central to

cellular proliferation and homeostasis, making it a compelling target in oncology.

Cell Cycle Control: CDK7 is the catalytic subunit of the CDK-Activating Kinase (CAK)

complex, which also includes Cyclin H and MAT1[5]. The CAK complex is responsible for the

activating phosphorylation of key cell cycle CDKs, including CDK1, CDK2, CDK4, and CDK6,

on their T-loop domains. This sequential activation ensures orderly progression through the

phases of the cell cycle[3][6].

Transcriptional Regulation: CDK7 is also an essential component of the general transcription

factor TFIIH[4][5]. Within this complex, CDK7 phosphorylates the C-terminal domain (CTD)

of RNA Polymerase II (Pol II), primarily at Serine 5 and Serine 7 residues. This action is
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crucial for transcription initiation, promoter clearance, and the transition to productive gene

elongation[6][7].

Selective inhibition of CDK7 is hypothesized to induce anti-tumor effects by simultaneously

arresting the cell cycle and disrupting oncogenic transcription programs.

Quantitative Biological Activity of YKL-5-124
YKL-5-124 is a potent and highly selective covalent inhibitor of CDK7. It forms an irreversible

bond with a cysteine residue (Cys312) located near the ATP-binding pocket of CDK7,

contributing to its high potency and selectivity[2].

Table 1: In Vitro Kinase Inhibition Profile of YKL-5-124
This table summarizes the half-maximal inhibitory concentrations (IC50) of YKL-5-124 against

various cyclin-dependent kinases, highlighting its selectivity for CDK7.

Target Kinase
Complex

IC50 (nM)
Selectivity over
CDK7/Mat1/CycH

Reference

CDK7/Mat1/CycH 9.7 - [1][2]

CDK7 (monomeric) 53.5 ~5.5-fold less potent [8]

CDK2 1300 ~134-fold [1][2]

CDK9 3020 ~311-fold [1][2]

CDK12 >10,000 >1000-fold [8][9]

CDK13 >10,000 >1000-fold [8][9]

Table 2: Cellular Activity of YKL-5-124
This table outlines the key cellular effects observed upon treatment with YKL-5-124 in various

cancer cell lines.
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Cellular Effect Cell Line(s)
Effective
Concentration

Key
Observation

Reference

Cell Cycle Arrest
HAP1,

Neuroblastoma
100 - 2000 nM

Dose-dependent

increase in

G1/G2-M phase

cells and loss of

S-phase cells.

[8][10]

Inhibition of CAK

Activity

HAP1,

Neuroblastoma
125 - 2000 nM

Reduced T-loop

phosphorylation

of CDK1 (T161)

and CDK2

(T160).

[2][10]

Inhibition of

Proliferation

Jurkat,

Neuroblastoma
GR50 ~16-30 nM

Potent anti-

proliferative

effects after 72h

treatment.

[2][10]

Effect on Pol II

Phosphorylation
HAP1, Jurkat Up to 2000 nM

Minimal to no

effect on RNA

Pol II CTD

phosphorylation

(Ser2/5/7).

[2]

Inhibition of E2F-

driven Gene

Expression

HAP1 500 nM

Strong

downregulation

of E2F target

gene expression

programs.

[2]

Signaling Pathways and Mechanisms of Action
YKL-5-124's primary mechanism is the selective inhibition of CDK7's kinase activity. This leads

to two major downstream consequences: disruption of the cell cycle and altered gene

expression.
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Caption: Dual inhibition of CDK7's CAK and TFIIH functions by YKL-5-124.

Unlike less selective inhibitors such as THZ1, which also potently inhibit CDK12/13, YKL-5-

124's high selectivity leads to a predominant cell cycle arrest phenotype[2]. The minimal impact

on global Pol II phosphorylation suggests that in many cancer cells, the CDK7-mediated cell

cycle control is a more immediate vulnerability than its general transcriptional role[2]. However,

the potent suppression of specific gene sets, like those driven by the E2F transcription factor,

demonstrates a crucial transcriptional component to its activity[2].

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's biological

activity. Below are representative protocols for key experiments used to characterize CDK7

inhibitors like YKL-5-124.
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Protocol 1: In Vitro Kinase Assay (Fixed Time Point)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of

purified kinase complexes.

Reagents & Materials:

Purified recombinant kinase complexes (e.g., CDK7/CycH/MAT1, CDK2/CycA,

CDK9/CycT1).

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2

mM DTT).

Peptide or protein substrate (e.g., GST-CDK2(T160A) for CAK activity).

[γ-³²P]ATP or unlabeled ATP for non-radioactive methods.

YKL-5-124 stock solution (e.g., 10 mM in DMSO).

96-well or 384-well plates, scintillation counter or appropriate plate reader.

Procedure:

1. Prepare serial dilutions of YKL-5-124 in kinase buffer.

2. In a multi-well plate, add the kinase complex diluted in kinase buffer.

3. Add the serially diluted YKL-5-124 or DMSO (vehicle control) to the wells and pre-incubate

for 10-15 minutes at room temperature to allow for inhibitor binding.

4. Initiate the kinase reaction by adding a mix of the substrate and ATP (at or near the Km

concentration for the specific kinase) to each well.

5. Allow the reaction to proceed for a set time (e.g., 30 minutes) at 30°C.

6. Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

7. Quantify substrate phosphorylation. For radioactive assays, this involves spotting the

reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP,
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and measuring radioactivity using a scintillation counter.

8. Calculate percent inhibition relative to the DMSO control and determine the IC50 value

using non-linear regression analysis (e.g., in GraphPad Prism).

Protocol 2: Cellular Western Blot for CDK T-Loop
Phosphorylation
This method assesses the on-target effect of the inhibitor in a cellular context by measuring the

phosphorylation status of CDK7's direct substrates, CDK1 and CDK2.
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1. Cell Culture & Treatment
Plate cells (e.g., HAP1) and treat

with YKL-5-124 (e.g., 0-2µM) or DMSO
for a specified time (e.g., 24h).

2. Cell Lysis
Harvest and lyse cells in RIPA buffer

with protease and phosphatase inhibitors
to obtain total protein lysate.

3. Protein Quantification
Determine protein concentration

of lysates using a BCA assay.

4. SDS-PAGE
Load equal amounts of protein

(e.g., 20µg) onto a polyacrylamide gel
and separate by size.

5. Protein Transfer
Transfer separated proteins from the

gel to a PVDF or nitrocellulose membrane.

6. Immunoblotting
Block membrane, then probe with primary

antibodies (e.g., anti-pCDK1-T161,
anti-total CDK1, anti-Actin).

7. Detection
Incubate with HRP-conjugated secondary

antibodies and detect signal using an
ECL substrate and imaging system.

8. Analysis
Quantify band intensity. Normalize

phospho-protein levels to total protein
and loading control.

Click to download full resolution via product page

Caption: Standard workflow for Western blot analysis of CDK phosphorylation.
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Cell Culture and Treatment:

Plate cancer cells (e.g., HAP1) at an appropriate density and allow them to adhere

overnight.

Treat cells with increasing concentrations of YKL-5-124 (e.g., 0, 125, 250, 500, 1000, 2000

nM) and a DMSO vehicle control for the desired duration (e.g., 24 hours)[2].

Lysis and Quantification:

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease

and phosphatase inhibitor cocktails.

Clarify lysates by centrifugation and determine the protein concentration of the

supernatant using a BCA assay.

Immunoblotting:

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room

temperature.

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

Phospho-CDK1 (Thr161)

Total CDK1

Phospho-CDK2 (Thr160)

Total CDK2

A loading control (e.g., Actin or Tubulin)
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the

image with a digital imager.

Quantify band intensities to determine the ratio of phosphorylated to total protein,

normalized to the loading control.

In Vivo Activity
In vivo studies are essential to evaluate the therapeutic potential of a CDK7 inhibitor. YKL-5-

124 has been tested in various xenograft models, demonstrating its ability to inhibit tumor

growth.

Models: YKL-5-124 has shown efficacy in murine models of Small Cell Lung Cancer (SCLC)

and neuroblastoma[11][12].

Dosing and Administration: In an SCLC orthotopic model, YKL-5-124 was administered at 10

mg/kg via intraperitoneal (i.p.) injection[12].

Efficacy: As a single agent, YKL-5-124 significantly inhibits tumor growth and can enhance

the efficacy of immunotherapy (e.g., anti-PD-1) when used in combination[12]. The

combination often leads to more durable tumor inhibition and improved survival in preclinical

models[12].

This guide provides a technical overview of the biological activity of selective CDK7 inhibitors,

using YKL-5-124 as a primary example. The data underscore the role of CDK7 as a master

regulator of cell cycle and transcription and highlight the therapeutic potential of its selective

inhibition. Researchers and drug developers can use these concepts and protocols as a

foundation for evaluating novel CDK7-targeting agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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